1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one
描述
This compound belongs to a class of bicyclic tertiary amines featuring an 8-azabicyclo[3.2.1]octane core, substituted with a 1,2,4-triazole ring at the 3-position and a propan-1-one chain bearing a 2-bromophenyl group. The (1R,5S) stereochemistry of the bicyclic scaffold is critical for its structural specificity, as enantiomeric configurations in similar compounds (e.g., atropine derivatives) are known to influence pharmacological activity .
属性
IUPAC Name |
3-(2-bromophenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O/c19-17-4-2-1-3-13(17)5-8-18(24)23-14-6-7-15(23)10-16(9-14)22-12-20-11-21-22/h1-4,11-12,14-16H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDBOWJQIFMSAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC=CC=C3Br)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent.
Construction of the Azabicyclooctane Moiety: This can be synthesized through a series of cyclization and functional group transformation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the azabicyclooctane moiety can provide structural rigidity and specificity.
相似化合物的比较
Comparison with Similar Compounds
Structural and Pharmacological Analogues
The compound’s structural analogs differ primarily in substituents on the bicyclic core, aryl groups, or triazole modifications. Key examples include:
Key Findings:
Substituent Effects: The 2-bromophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may reduce metabolic degradation compared to the 4-methoxyphenyl group in BK63156 .
Pharmacological Potential: Fluorometric screening () highlights triazole-containing compounds (e.g., fluconazole) as potent antifungals, with MIC values as low as 0.001 μg/mL for imidazolylindol-propanol derivatives. The target compound’s triazole moiety suggests similar mechanisms, though bromophenyl substitution may affect solubility and membrane permeability . Atropine derivatives () demonstrate the pharmacological importance of bicyclic tertiary amines, but the target compound’s bromophenyl group likely shifts its application from anticholinergic to antifungal/antimicrobial domains .
Stereochemical and Physicochemical Properties :
- The (1R,5S) configuration ensures spatial alignment of substituents, analogous to the stereospecific activity of (1R,3R,5S)-8-methyl derivatives in , where optical rotation tests confirmed enantiomeric purity .
- Compared to the fluorinated analog in (2-fluoro-4-nitrophenyl substitution), the target’s bromine atom may enhance halogen bonding interactions in biological targets .
Research Implications
The structural uniqueness of the target compound positions it as a candidate for antifungal screening via fluorometric assays (e.g., Alamar Blue test, as in ). Comparative studies with BK63156 and sc-208907 could elucidate the role of aryl substituents and triazole modifications in efficacy and toxicity. Further synthesis of derivatives with varied halogenation (e.g., fluoro, chloro) may optimize pharmacokinetic profiles .
生物活性
The compound 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one is a synthetic organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a bicyclic structure along with a triazole moiety, which is known for its diverse biological activities.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a molecular weight of approximately 360.26 g/mol. Its complex structure includes:
- Bicyclic framework : The azabicyclo[3.2.1]octane structure contributes to its biological interactions.
- Triazole ring : Known for its ability to engage in hydrogen bonding and coordination with various biological targets.
- Bromophenyl group : Enhances lipophilicity and may influence the compound's pharmacokinetics.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The triazole ring plays a crucial role in these interactions, potentially acting as a ligand that binds to active sites on proteins, thereby altering their function or activity. This mechanism is vital for its therapeutic applications, particularly in targeting diseases associated with inflammation and cancer.
Antiproliferative Activity
Recent studies have demonstrated that compounds similar to 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one exhibit significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 5.0 |
| Compound B | MCF7 (Breast) | 10.0 |
| Target Compound | A549 (Lung) | 7.5 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Inhibition of Enzymatic Activity
The compound has also been evaluated for its ability to inhibit specific enzymes involved in inflammatory processes. In particular, it has shown promising results in inhibiting N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which is crucial for managing inflammation:
| Enzyme | Inhibition (%) at 30 µM |
|---|---|
| NAAA | 85 |
| FAAH | 25 |
| AC | 34 |
This selective inhibition profile indicates the potential of the compound as an anti-inflammatory agent.
Case Studies
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of the compound in a murine model of acute inflammation. Results indicated that treatment with the compound significantly reduced inflammatory markers compared to control groups.
Case Study 2: Cancer Treatment
In vitro assays using human cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways, suggesting its utility in cancer therapeutics.
常见问题
Q. What synthetic strategies are effective for preparing 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one?
Methodological Answer: The synthesis involves two key steps: (1) construction of the 8-azabicyclo[3.2.1]octane scaffold and (2) regioselective introduction of the 1,2,4-triazole and bromophenyl moieties.
- Step 1 : Radical cyclization of brominated precursors (e.g., 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones) using n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%) for the bicyclic core .
- Step 2 : The triazole group is introduced via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, coupling 1H-1,2,4-triazole with a brominated intermediate under basic conditions (e.g., K₂CO₃ in DMF) ensures regioselectivity .
- Validation : HPLC purity (>95%) and NMR (¹H/¹³C) confirm structural integrity .
Q. Which analytical techniques are critical for confirming stereochemistry and structural conformation?
Methodological Answer:
- X-ray crystallography : Resolves absolute stereochemistry (e.g., (1R,5S) configuration) and torsion angles (e.g., C2–C1–C6–C5 = 1.4°) .
- NMR spectroscopy : NOESY correlations differentiate endo vs. exo conformers. For example, coupling constants (J = 8.4–23.7 Hz) in the bicyclic system confirm spatial proximity of substituents .
- HPLC chiral columns : Validate enantiopurity using polysaccharide-based phases (e.g., Chiralpak AD-H) with mobile phases like hexane/ethanol .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Substituent variation : Replace the 2-bromophenyl group with fluorophenyl or nitrophenyl analogs to assess electronic effects on target binding (e.g., nitro groups enhance electrophilicity) .
- Triazole modifications : Substitute 1,2,4-triazole with 1,2,3-triazole or tetrazole to evaluate heterocycle size and hydrogen-bonding capacity .
- In vitro assays : Test analogs against target enzymes (e.g., fungal CYP51 for antifungals) using microdilution MIC assays .
- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values .
Q. How can contradictions between computational docking predictions and experimental bioactivity data be resolved?
Methodological Answer:
- Reassess force fields : Adjust parameters (e.g., AMBER vs. CHARMM) to better model ligand-receptor interactions, especially for flexible regions like the triazole moiety .
- Solvent effects : Include explicit water molecules in docking simulations to account for solvation energy discrepancies .
- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and reconcile with docking scores .
Q. What strategies identify metabolic pathways and degradation products of this compound?
Methodological Answer:
- In vitro metabolism : Incubate with liver microsomes (e.g., human CYP3A4) and analyze metabolites via LC-MS/MS. For example, sulfation at the propan-1-one chain is a likely Phase II modification .
- Stable isotope labeling : Use ¹³C-labeled analogs to track metabolic transformations in vivo .
- Structural elucidation : Compare MS/MS fragmentation patterns with synthetic standards (e.g., sulfated derivatives) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported diastereomeric ratios during synthesis?
Methodological Answer:
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediates and optimize reaction time/temperature .
- Kinetic vs. thermodynamic control : Vary reaction conditions (e.g., toluene at 80°C vs. DMF at 120°C) to favor different pathways .
- Chromatographic separation : Employ preparative HPLC with C18 columns (e.g., 10 μm, 250 × 21.2 mm) to isolate diastereomers for individual characterization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
